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Introduction

Ivabradine is a heart rate-lowering agent primarily metabolized in the liver and intestines by the
cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The major active metabolite is N-desmethyl
Ivabradine (S-18982), which is also metabolized by CYP3A4 and circulates at approximately
40% of the parent drug's concentration.[4][5][6] 8-Demethyl Ivabradine is another known
metabolite of Ivabradine.[7][8][9][10] While the pharmacological activity and metabolic profile of
N-desmethyl Ivabradine are well-documented, detailed studies on 8-Demethyl Ivabradine are
less prevalent in publicly available literature.

These application notes provide a framework for utilizing 8-Demethyl Ivabradine as a
reference standard in drug metabolism studies. The protocols outlined below are based on
established methodologies for lvabradine and its major metabolites and can be adapted for the
investigation of 8-Demethyl Ivabradine's metabolic fate and its potential role in drug-drug
interactions.

Data Presentation
Table 1: Physicochemical Properties of Ivabradine and
its Metabolites
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Molecular Weight (

Compound Molecular Formula CAS Number
g/mol )

Ivabradine C27H36N205 468.59 155974-00-8
N-desmethyl

) C26H34N20s5 454,56 215935-23-2
Ivabradine
8-Demethyl

_ C26H34N20s 454.56 304464-97-9
Ivabradine

Table 2: Representative Pharmacokinetic Parameters of
Ivabradine and N-desmethyl Ivabradine in Rats (Oral
Administration)

AUC(0-t) AUC(0-)
Compound t'% (h) Cmax (ng/mL)
(ng-h/mL) (ng-h/mL)
Data not Data not Data not
Ivabradine 2.12+0.28 consistently consistently consistently
reported reported reported
Data not Data not Data not
N-desmethyl ) ] )
) 3.41+£0.49 consistently consistently consistently
Ivabradine
reported reported reported

Note: Specific Cmax and AUC values can vary significantly depending on the study design. The
provided t%2 values are from a study in rats.[1][11]

Experimental Protocols

In Vitro Metabolism of 8-Demethyl Ivabradine in Human
Liver Microsomes

Objective: To determine the metabolic stability of 8-Demethyl Ivabradine and identify its
potential metabolites when incubated with human liver microsomes.

Materials:
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o 8-Demethyl Ivabradine (reference standard)

e Human Liver Microsomes (HLMSs)

 NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

e Phosphate buffer (e.g., 100 mM, pH 7.4)

o Acetonitrile (ACN) or other suitable organic solvent for quenching

e LC-MS/MS system

Protocol:

o Preparation of Incubation Mixture:

o Prepare a stock solution of 8-Demethyl Ivabradine in a suitable solvent (e.g., DMSO).

o In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration typically
0.2-1.0 mg/mL), and the 8-Demethyl Ivabradine stock solution (final concentration
typically 1-10 uM).

o Pre-incubate the mixture at 37°C for 5 minutes.

¢ Initiation of Metabolic Reaction:

o Initiate the reaction by adding the NADPH regenerating system.

o Incubate at 37°C with gentle shaking.

o Time Point Sampling and Reaction Termination:

o At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the
incubation mixture.

o Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile)
to the aliquot.
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e Sample Processing:
o Vortex the samples and centrifuge to precipitate the microsomal proteins.
o Transfer the supernatant to a new tube or a 96-well plate for analysis.

e LC-MS/MS Analysis:

o Analyze the samples using a validated LC-MS/MS method to quantify the remaining 8-
Demethyl Ivabradine and identify potential metabolites.

Data Analysis:
o Calculate the percentage of 8-Demethyl Ivabradine remaining at each time point.
o Determine the in vitro half-life (t2) and intrinsic clearance (CLint).

o Characterize the mass-to-charge ratio (m/z) of potential metabolites.
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Caption: Workflow for in vitro metabolism of 8-Demethyl Ivabradine.
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CYP3A4 Inhibition Assay using 8-Demethyl Ivabradine

Objective: To determine the potential of 8-Demethyl Ivabradine to inhibit the activity of
CYP3A4, a key enzyme in drug metabolism.

Materials:
e 8-Demethyl Ivabradine
e Human Liver Microsomes (HLMs) or recombinant human CYP3A4
o A specific CYP3A4 probe substrate (e.g., midazolam or testosterone)
 NADPH regenerating system
e Phosphate buffer (pH 7.4)
» Positive control inhibitor (e.g., ketoconazole)
e LC-MS/MS system
Protocol:
e IC50 Determination (Direct Inhibition):
o Prepare a series of dilutions of 8-Demethyl Ivabradine.

o In separate tubes, combine HLMs, phosphate buffer, and each concentration of 8-
Demethyl Ivabradine or the positive control.

o Add the CYP3A4 probe substrate.

o Pre-incubate at 37°C for 5 minutes.

o Initiate the reaction by adding the NADPH regenerating system.

o Incubate for a predetermined time (within the linear range of metabolite formation).

o Terminate the reaction with a quenching solution.
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o Process the samples as described in the previous protocol.

o Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

e Time-Dependent Inhibition (IC50 Shift Assay):

Perform two sets of incubations as described above.

o

o In the first set, pre-incubate 8-Demethyl Ivabradine with HLMs and the NADPH
regenerating system for a defined period (e.g., 30 minutes) before adding the probe
substrate.

o In the second set (control), pre-incubate without the NADPH regenerating system.

o After the pre-incubation, add the probe substrate and proceed with the reaction and
analysis as for direct inhibition.

Data Analysis:

o Calculate the percentage of inhibition of the probe substrate’'s metabolism at each
concentration of 8-Demethyl Ivabradine.

o Determine the IC50 value by plotting the percent inhibition against the logarithm of the
inhibitor concentration.

» A significant shift in the IC50 value in the time-dependent inhibition assay suggests that a
metabolite of 8-Demethyl lvabradine may be a more potent inhibitor.
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Caption: Workflow for CYP3A4 inhibition assays.
Analytical Method for Quantification of 8-Demethyl

Ilvabradine

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the
guantification of 8-Demethyl Ivabradine in biological matrices (e.g., plasma, microsomal
incubates).

Instrumentation:

o High-Performance Liquid Chromatography (HPLC) system
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o Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters (to be optimized):

Column: A reverse-phase C18 column is commonly used.

Mobile Phase: A gradient of an aqueous solution (e.g., ammonium formate or formic acid in
water) and an organic solvent (e.g., acetonitrile or methanol).

lonization Mode: Positive electrospray ionization (ESI+).

MS/MS Transitions:

o 8-Demethyl Ivabradine: Precursor ion (m/z) — Product ion (m/z). Specific transitions
need to be determined by direct infusion of the reference standard. For a related
metabolite, N-desmethyl Ivabradine, a transition of m/z 455.2 — 262.2 has been reported.

[1]
o Internal Standard (1S): A structurally similar and stable isotope-labeled compound is ideal.
Method Validation (as per FDA/ICH guidelines):[12]

o Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte
and IS in blank matrix.

o Linearity: A calibration curve with a correlation coefficient (r?) of = 0.99.

e Accuracy and Precision: Intra- and inter-day precision (%CV) should be within +15% (+20%
for the Lower Limit of Quantification, LLOQ).

o Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological
matrix.

o Recovery: The efficiency of the extraction procedure.

 Stability: Stability of the analyte in the biological matrix under various storage and handling
conditions.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b584899?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2758480/
https://www.ascpt.org/Resources/ASCPT-News/View/articleid/27980?dnnprintmode=true&mid=16095&SkinSrc=[G]Skins%2F_default%2FNo+Skin&ContainerSrc=[G]Containers%2F_default%2FNo+Container
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Signaling Pathway

The primary metabolic pathway of lvabradine involves CYP3A4-mediated oxidation.[1][2][3]
While the direct pathway to 8-Demethyl Ivabradine is not as extensively detailed as N-
demethylation, it would also be presumed to be mediated by CYP enzymes, primarily CYP3A4.

CYP3A4 N-desmethyl Ivabradine CYP3A4 :
(N-demethylation (Active Metabolite) Further Metabolites

CYP3A4

(O-demethylation)
8-Demethyl Ivabradine
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Ivabradine

Caption: Postulated metabolic pathway of Ivabradine.

Conclusion

While 8-Demethyl Ivabradine is a known metabolite of Ivabradine, its specific role in the
overall pharmacology and metabolism of the parent drug requires further investigation. The
protocols provided here offer a starting point for researchers to characterize the metabolic
properties of 8-Demethyl Ivabradine. By utilizing it as a reference standard in well-designed in
vitro and in vivo studies, a more complete understanding of lvabradine's disposition can be
achieved. This knowledge is crucial for predicting potential drug-drug interactions and ensuring
the safe and effective use of Ivabradine in diverse patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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